

Technical Guide: Solubility Profile of Amino-PEG6-amine

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Compound of Interest

Compound Name: Amino-PEG6-amine

Cat. No.: B1665984

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Amino-PEG6-amine**, a bifunctional polyethylene glycol (PEG) linker critical in the synthesis of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Understanding the solubility of this linker is paramount for designing and executing successful conjugation strategies, formulating drug candidates, and ensuring reproducibility in experimental workflows.

Amino-PEG6-amine, characterized by a hexaethylene glycol spacer flanked by two primary amine groups, possesses a hydrophilic PEG backbone that generally enhances its solubility in aqueous media.^{[1][2][3][4]} The terminal amine groups provide reactive sites for conjugation with various molecules, including carboxylic acids and activated NHS esters.^[5] This document collates available solubility data, outlines experimental protocols for its determination, and provides methodologies for preparing common formulations.

Solubility Data of Amino-PEG6-amine

The solubility of **Amino-PEG6-amine** has been characterized in several common laboratory solvents and complex vehicle formulations. The following table summarizes both quantitative and qualitative data from various technical datasheets. It is important to note that practical considerations, such as the use of fresh, anhydrous solvents (especially DMSO) and physical methods like sonication or gentle heating, can significantly impact dissolution.

Solvent/Vehicle System	Reported Solubility	Remarks
Single Solvents		
Dimethyl sulfoxide (DMSO)	100 mg/mL (308.25 mM)	Ultrasonic assistance is recommended. Hygroscopic DMSO can negatively impact solubility.
Dimethyl sulfoxide (DMSO)	80 mg/mL (246.6 mM)	
Water	Soluble	The hydrophilic PEG spacer enhances solubility in aqueous media.
Dichloromethane (DCM)	Soluble	
Dimethylformamide (DMF)	Soluble	
In Vivo Formulations (Mixed Solvents)		
10% DMSO, 90% Saline	≥ 2.5 mg/mL (7.71 mM)	Results in a clear solution. Saturation point is unknown.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (7.71 mM)	Results in a clear solution. Saturation point is unknown.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	3.3 mg/mL (10.17 mM)	Sonication is recommended for achieving a clear solution.

Experimental Protocols

This protocol describes a standard laboratory method for determining the saturation solubility of a compound like **Amino-PEG6-amine** in a given solvent.

Materials:

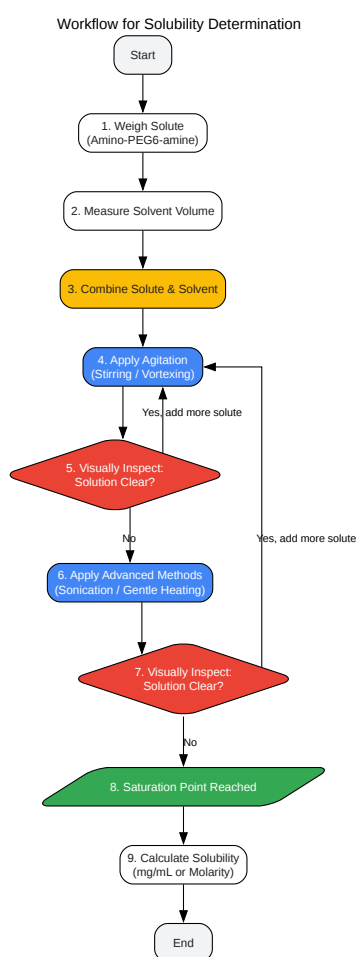
- **Amino-PEG6-amine**
- Selected solvent (e.g., DMSO, Water, DCM)

- Analytical balance
- Volumetric flasks and pipettes
- Vortex mixer
- Bath sonicator
- Magnetic stirrer and stir bars
- Temperature-controlled water bath (optional)

Methodology:

- Solvent Preparation: Dispense a precise volume (e.g., 1.0 mL) of the chosen solvent into a clear glass vial containing a small magnetic stir bar.
- Initial Solute Addition: Accurately weigh a small amount of **Amino-PEG6-amine** (e.g., 5 mg) and add it to the solvent.
- Agitation: Stir the mixture vigorously at a constant, controlled temperature (e.g., room temperature, 25°C) for a set period (e.g., 15-30 minutes).
- Visual Inspection: Observe the solution. If all solid has dissolved and the solution is clear, proceed to the next step. If solid remains, continue agitation and consider applying additional energy.
- Enhanced Dissolution (If Necessary):
 - Sonication: Place the vial in a bath sonicator for 5-10 minute intervals.
 - Heating: Gently warm the solution in a water bath (e.g., to 30-40°C). Note that solubility is temperature-dependent, and any heating should be recorded.
- Incremental Addition: Continue adding pre-weighed increments of **Amino-PEG6-amine** to the solution, repeating steps 3-5 after each addition.

- **Reaching Saturation:** The saturation point is reached when a small amount of solid solute remains undissolved even after prolonged agitation and sonication/heating.
- **Equilibration:** Allow the saturated solution to equilibrate by stirring for an extended period (e.g., 2-24 hours) to ensure the system has reached thermodynamic equilibrium.
- **Quantification:** Carefully filter or centrifuge the suspension to remove undissolved solid. The concentration of the resulting clear supernatant can then be accurately determined using a suitable analytical method (e.g., LC-MS, H-NMR with an internal standard) to establish the final solubility value.



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Caption: Workflow for determining the saturation solubility of a compound.

The following is a detailed procedure for preparing a common vehicle for in vivo studies, based on technical datasheets. This protocol is for a final solution containing 10% DMSO, 40%

PEG300, 5% Tween-80, and 45% Saline.

Materials:

- **Amino-PEG6-amine**
- Dimethyl sulfoxide (DMSO), anhydrous
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Saline solution (0.9% w/v NaCl in water)
- Sterile vials and syringes

Methodology (for 1 mL final volume):

- **Prepare Stock Solution:** First, prepare a concentrated stock solution of **Amino-PEG6-amine** in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the vehicle, you might prepare a 25 mg/mL stock in DMSO.
- **Sequential Addition:** It is critical to add and fully dissolve each component before adding the next.
 - In a sterile vial, add 400 µL of PEG300.
 - Add 100 µL of the **Amino-PEG6-amine** DMSO stock solution to the PEG300. Mix thoroughly by vortexing or pipetting until the solution is completely clear and homogenous.
 - Add 50 µL of Tween-80 to the DMSO/PEG300 mixture. Again, mix until the solution is clear.
 - Finally, add 450 µL of saline to the mixture to bring the total volume to 1 mL. Mix thoroughly one last time.
- **Final Check:** The resulting formulation should be a clear, particle-free solution. If any precipitation or phase separation occurs, gentle warming and/or sonication can be used to

aid dissolution. It is recommended to prepare and use this formulation immediately.

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